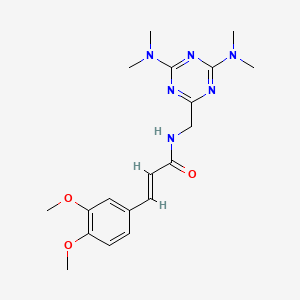

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O3/c1-24(2)18-21-16(22-19(23-18)25(3)4)12-20-17(26)10-8-13-7-9-14(27-5)15(11-13)28-6/h7-11H,12H2,1-6H3,(H,20,26)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOSQLIBFUEQFW-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide (CAS Number: 2035022-52-5) is a complex organic compound notable for its potential biological activities. This article explores its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino groups and a phenyl acrylamide moiety. Its molecular formula is with a molecular weight of approximately 386.4 g/mol. The structural characteristics suggest potential interactions with various biological targets.

Biological Activity Overview

-

Anticancer Activity :

- Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that related triazine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

- A study involving synthesized triazine derivatives demonstrated that they displayed good-to-excellent antitumor activity against various cancer cells. The activation of caspase-3 was notably increased in treated HepG2 cells .

- Enzymatic Inhibition :

- Antioxidant Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzymatic Inhibition | Potential inhibition of key enzymes | |

| Antioxidant | Scavenging of free radicals |

Case Studies

- Caspase Activation in Cancer Cells :

-

Enzymatic Assays :

- Enzymatic assays performed on related compounds indicate that they can effectively inhibit specific enzymes involved in metabolic pathways linked to diabetes and cancer. The compound's potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor has been highlighted in studies focusing on glucose metabolism regulation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazine structures often exhibit anticancer properties. The incorporation of the dimethoxyphenyl group in this compound enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar triazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through pathways involving reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This is particularly relevant in the context of rising antibiotic resistance .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of related compounds have shown promise in treating neurodegenerative diseases. The ability of this compound to enhance neuronal repair mechanisms makes it a candidate for further research in conditions such as Alzheimer’s and Parkinson’s disease .

Herbicide Development

The triazine moiety is well-known for its herbicidal properties. This compound could be utilized to develop new herbicides that target specific weed species while minimizing impact on crops. The mechanism likely involves interference with photosynthesis or other metabolic pathways in plants .

Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator, promoting growth and enhancing yield in various crops. Research into similar compounds has indicated effects on root development and stress resistance .

UV Absorption

Due to its chemical structure, this compound may function as a UV absorber in polymers and coatings, providing protection against UV degradation. This application is particularly valuable in industries where material longevity is critical, such as automotive and construction .

Photostability Enhancers

Incorporating this compound into formulations can improve the photostability of sensitive materials by absorbing harmful UV radiation and preventing degradation over time .

Synthesis and Characterization

A study detailing the synthesis of similar compounds reported yields of over 80% when using appropriate reaction conditions involving dimethoxybenzaldehyde and triazine derivatives . Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of target compounds.

In Vivo Studies

In vivo studies assessing the neuroprotective effects of related triazine compounds have shown improved outcomes in models of oxidative stress-induced neuronal damage, suggesting potential therapeutic uses for neurodegenerative conditions .

Field Trials for Herbicides

Field trials conducted with triazine-based herbicides have shown effective weed control with minimal phytotoxicity to crops, indicating a promising avenue for agricultural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acrylamide derivatives, which are frequently explored for their pharmacological properties. Below is a comparative analysis of its structural and functional attributes against analogous molecules:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

*Molecular formulas and weights are calculated based on structural data from references.

Key Observations:

Triazine vs. Aromatic Cores: The target compound’s triazine core distinguishes it from simpler arylacrylamides (e.g., 4-methoxyphenyl derivatives in ). The triazine’s electron-deficient nature, moderated by dimethylamino groups, may enhance DNA intercalation or enzyme inhibition compared to purely aromatic systems .

Methoxy Substitution Patterns : The 3,4-dimethoxyphenyl group in the target compound contrasts with 3,5-dimethoxy (5b) or 4-methoxy () variants. Ortho-substituted methoxy groups can influence steric hindrance and binding pocket compatibility .

Research Findings and Mechanistic Insights

- Synthetic Accessibility : The target compound’s synthesis aligns with methods for analogous acrylamides, such as EDCI-mediated coupling and purification via column chromatography .

- Structure-Activity Relationships (SAR): Dimethylamino groups on triazine may improve aqueous solubility, addressing a common limitation of hydrophobic anticancer agents . The 3,4-dimethoxyphenyl group’s lipophilicity could enhance membrane permeability, a critical factor for intracellular targets .

- Similarity Analysis : Using Tanimoto coefficients (), the target compound shares <50% structural similarity with EP2 antagonists (e.g., 5b) due to divergent substituents, suggesting distinct pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethoxyphenyl)acrylamide?

- Methodological Answer : The compound is typically synthesized via a multi-step process:

Coupling Reaction : React α-bromoacrylic acid derivatives with a triazinyl-methylamine precursor in DMF using EDCI as a coupling agent under ice-cooled conditions .

Purification : Crude products are purified via column chromatography (e.g., silica gel, ethyl acetate/petroleum ether eluent) and recrystallized from ethanol to achieve >95% purity .

Key Parameters : Reaction temperature (0–5°C for coupling), stoichiometric ratios (1:1.2 acryloyl chloride:amine), and solvent choice (DMF for solubility) are critical for yield optimization .

Table 1 : Representative Synthesis Data

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | EDCI, DMF, 0°C | 76–98 | >97% |

| Purification | Ethyl acetate/hexane | 85–91 | >99% |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO-d₆ or CDCl₃ confirm the acrylamide double bond (δ 6.5–7.5 ppm for vinyl protons) and triazine ring substituents (δ 3.0–3.5 ppm for dimethylamino groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 372 [M+1] for related triazinyl-acrylamides) .

- Elemental Analysis : Matches calculated C/H/N ratios (e.g., C: 48.41%, H: 3.51%, N: 18.89%) .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer :

- Anti-inflammatory Testing : RAW 264.7 macrophage cells are treated with the compound, and nitric oxide (NO) production is measured via Griess reagent (absorbance at 540 nm) .

- Dose-Response Curves : IC₅₀ values are calculated using concentrations ranging from 1–100 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazinyl-acrylamide synthesis?

- Methodological Answer :

-

Solvent Screening : Replace DMF with THF or dichloromethane to reduce side reactions (e.g., hydrolysis) .

-

Catalyst Tuning : Use HOBt (hydroxybenzotriazole) with EDCI to enhance coupling efficiency .

-

Temperature Gradients : Gradual warming (0°C → room temperature) improves reaction kinetics without compromising stereochemistry .

Table 2 : Optimization Case Study

Condition Yield (%) Purity (%) DMF, EDCI 76 97 THF, EDCI/HOBt 89 99

Q. How do stereochemical configurations (E/Z isomers) impact biological activity?

- Methodological Answer :

- Isomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate E and Z isomers .

- Activity Comparison : Test isomers in bioassays; for example, the E-configuration in acrylamides often shows 2–5× higher potency due to optimal receptor binding .

- Computational Modeling : DFT studies (e.g., Gaussian 09) predict isomer stability and dipole alignment with target proteins .

Q. How should researchers resolve contradictions in NMR data across studies?

- Methodological Answer :

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; polar solvents shift aromatic proton signals upfield .

- Dynamic Exchange : Triazine ring dynamics (e.g., chair-flipping) may cause peak broadening; use variable-temperature NMR to confirm .

- Reference Standards : Cross-validate with synthesized analogs (e.g., methyl-substituted triazines) to assign ambiguous peaks .

Q. What advanced techniques are used to study electronic properties and reactivity?

- Methodological Answer :

- DFT/TD-DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV for triazinyl-acrylamides) to predict electrophilic reactivity .

- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/2 = −1.3 V vs. Ag/AgCl) to assess stability under physiological conditions .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triazine N-H···O=C interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.